Vapreotide acetate

准备方法

合成路线: 醋酸瓦普瑞肽可以通过固相肽合成 (SPPS) 方法合成。

反应条件: 其合成的具体反应条件在公共领域中不容易获得。

工业生产: 关于工业规模生产方法的细节是专有的,并且可能在不同的制造商之间有所不同。

化学反应分析

Oxidative Cyclization to Form Disulfide Bond

The linear peptide undergoes iodine-mediated oxidation to form the Cys²–Cys⁷ disulfide bond :

Comparative Oxidation Methods :

| Method | Oxidizing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| Iodine oxidation | I₂ (10–80 eq) | DMF | 85% | |

| Hydrogen peroxide | H₂O₂ | Ethyl acetate | ~100% |

Note: Iodine is preferred in SPPS for compatibility with resin-bound peptides , while H₂O₂ excels in solution-phase coupling .

Cleavage and Deprotection

The cyclic peptide-resin is cleaved using a trifluoroacetic acid (TFA)-based cocktail :

-

Lysate Composition : TFA/thioanisole/H₂O/phenol/EDT (82.5:5:5:5:2.5 v/v) .

-

Procedure : 2 hr reaction at 25°C, followed by precipitation in cold ether .

Outcomes :

Purification and Final Formulation

Crude vapreotide is purified via reverse-phase HPLC (C18 column) using acetonitrile/water gradients . Acetic acid is added during lyophilization to form the acetate salt .

Analytical Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 1,191.4 g/mol (acetate salt) | |

| Final purity | >99% (HPLC) |

Solution-Phase Coupling (Alternative Route)

A competing method uses fragment condensation in organic solvents :

-

Fragment Coupling : Boc-D-Phe-Cys(Acm)-Tyr-OH + H-D-Trp-Lys(Boc)-Val-OMe → Linear peptide (THF/DMF, 0°C) .

-

Disadvantages : Lower yields (55–60%) and complex purification vs. SPPS .

Stability and Degradation Reactions

This compound undergoes hydrolysis under acidic/basic conditions:

科学研究应用

Treatment of Acromegaly and Endocrine Tumors

Vapreotide is particularly effective in managing acromegaly, a condition characterized by excessive growth hormone (GH) secretion. It acts by inhibiting GH release from the pituitary gland. Clinical studies have demonstrated significant reductions in GH levels and insulin-like growth factor 1 (IGF-1) levels in patients treated with vapreotide.

Case Study:

In a randomized controlled trial involving patients with acromegaly, vapreotide administration resulted in a 50% reduction in IGF-1 levels within six months, demonstrating its efficacy as a long-term treatment option .

Management of Esophageal Variceal Bleeding

Vapreotide acetate has been shown to decrease portal pressure, making it beneficial for treating esophageal variceal bleeding in patients with liver cirrhosis. The drug reduces blood flow to collateral circulation, thereby minimizing the risk of hemorrhage.

Clinical Findings:

A pivotal study indicated that early administration of vapreotide significantly improved hemostatic outcomes in patients experiencing acute variceal hemorrhage . The drug was associated with a decrease in the need for blood transfusions and reduced mortality rates.

Gastrointestinal Disorders

Vapreotide's effects on gastrointestinal motility make it useful in treating various gastrointestinal disorders. It has been studied for its role in managing conditions like diarrhea due to neuroendocrine tumors and post-operative complications.

Research Insights:

A study highlighted that continuous infusion of vapreotide improved gastric acidity control and reduced gallbladder contraction, which can be beneficial for patients suffering from upper gastrointestinal bleeding .

Transdermal Delivery Systems

Recent research has explored innovative delivery methods for vapreotide, including transdermal iontophoresis. This method aims to enhance the absorption of vapreotide through the skin, potentially improving patient compliance and therapeutic outcomes.

Experimental Results:

In vitro studies demonstrated that transdermal delivery could achieve therapeutic concentrations of vapreotide, with flux rates reaching up to 1.7 mg/cm² per hour under controlled conditions . This method could revolutionize how vapreotide is administered, especially for patients who require long-term treatment.

Orphan Drug Designation and Future Research

Vapreotide has received orphan drug designation in various jurisdictions due to its potential benefits for rare diseases. Ongoing clinical trials aim to further establish its efficacy and safety profile across different patient populations.

Future Directions:

The Debiopharm Group is initiating Phase III trials to confirm the effectiveness of vapreotide in treating esophageal variceal bleeding in U.S. patients . These studies are crucial for expanding the therapeutic applications of this compound.

作用机制

相似化合物的比较

独特特征: 醋酸瓦普瑞肽的稳定性和特异性受体相互作用使其与其他生长抑素类似物区分开来。

类似化合物: 其他生长抑素类似物包括,和。

生物活性

Vapreotide acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting various endocrine and exocrine functions. This compound is primarily used in the management of esophageal variceal bleeding, particularly in patients with cirrhosis, and has shown efficacy in reducing portal pressure and controlling gastrointestinal bleeding. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

Vapreotide exerts its effects through multiple mechanisms:

- Somatostatin Receptor Interaction : Vapreotide binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release and the suppression of various neuroendocrine functions. This action is crucial in conditions characterized by excessive hormone secretion, such as acromegaly and neuroendocrine tumors .

- Reduction of Splanchnic Blood Flow : By decreasing splanchnic blood flow, vapreotide effectively lowers portal pressure, which is beneficial in managing variceal bleeding. Studies have demonstrated that vapreotide significantly reduces collateral circulation blood flow in cirrhotic rats .

- Inhibition of Gastrointestinal Hormones : Vapreotide also inhibits the release of gastrointestinal hormones such as cholecystokinin (CCK) and gastrin, which can affect gastric acidity and gallbladder contraction .

Pharmacological Profile

| Property | Details |

|---|---|

| Molecular Weight | Approximately 326 g/mol |

| Half-Life | About 30 minutes |

| Route of Elimination | 76% via bile; remainder renal |

| Common Side Effects | Headache, fatigue, diarrhea, nausea |

| Indications | Esophageal variceal bleeding |

Esophageal Variceal Bleeding

Vapreotide has been extensively studied for its role in managing esophageal variceal bleeding. A pivotal study highlighted that early administration of vapreotide significantly improved bleeding control and reduced mortality rates among patients experiencing significant bleeding episodes . The efficacy was further supported by a meta-analysis encompassing four randomized trials that confirmed its effectiveness in controlling variceal hemorrhage.

Other Indications

Beyond esophageal variceal bleeding, vapreotide has been investigated for other conditions:

- AIDS-related Diarrhea : Due to its inhibitory effects on gastrointestinal secretions, vapreotide has shown promise in managing diarrhea associated with AIDS .

- Neuroendocrine Tumors : Its ability to inhibit hormone secretion makes it a candidate for treating various neuroendocrine tumors.

Case Studies

-

Case Study on Variceal Bleeding Control :

- A study involving patients with cirrhosis demonstrated that those treated with vapreotide had a significant reduction in the incidence of rebleeding compared to those receiving standard therapy. The treatment led to a marked decrease in portal pressure within hours of administration.

- Clinical Trial on Gastric Acidity :

属性

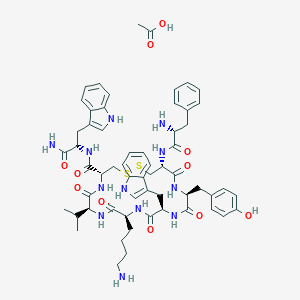

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-NCACADTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116430-60-5 | |

| Record name | Vapreotide acetate [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAPREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。